

Technical Guide: Application of Indolin-2-ones as VEGFR Inhibitors[1]

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Compound of Interest

Compound Name:	5-Hydroxy-3,3-dimethylindolin-2-one
CAS No.:	80711-56-4
Cat. No.:	B1270655

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Executive Summary: The Privileged Scaffold

The indolin-2-one (oxindole) scaffold represents a cornerstone in the design of small-molecule kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptors (VEGFR). Unlike macrocyclic or multi-fused systems, the indolin-2-one core offers a distinct medicinal chemistry advantage: it mimics the purine ring of ATP, allowing it to function as a Type I competitive inhibitor within the receptor's hinge region.

This guide provides a rigorous technical analysis of this class, moving from molecular binding mechanics to bench-level synthesis and validation protocols. It is designed for researchers requiring actionable data on utilizing this scaffold to modulate angiogenesis in oncology and fibrosis.

Molecular Pharmacology & Binding Mechanics The Angiogenic Switch and VEGFR Signaling

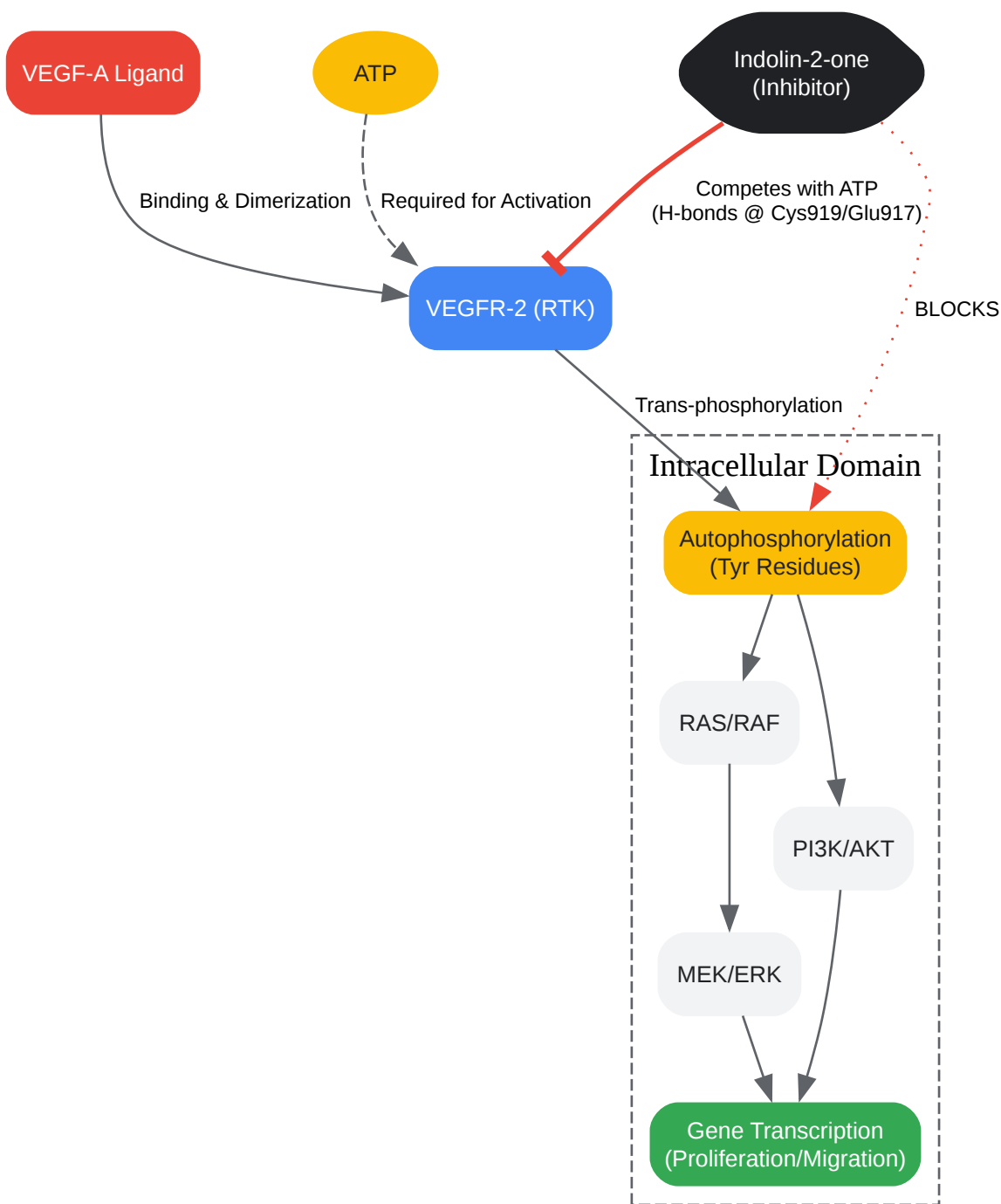
To understand the inhibition, one must first map the target. VEGFR-2 (KDR) is the primary transducer of angiogenic signals. Upon ligand (VEGF-A) binding, the receptor dimerizes and undergoes trans-autophosphorylation.[1][2]

Mechanism of Action: Indolin-2-ones function as ATP-competitive inhibitors.[3] They occupy the cleft between the N-terminal and C-terminal lobes of the kinase domain.

- Hinge Interaction: The oxindole core acts as a hydrogen bond donor/acceptor pair.[4] Specifically, the C=O at position 2 accepts a proton from the backbone amide of Cys919, while the N-H at position 1 donates to the backbone carbonyl of Glu917 (residue numbering based on human VEGFR-2).
- Hydrophobic Pocket: Substituents at the C3 position (often benzylidene or pyrrole groups) extend into the hydrophobic pocket, displacing water and locking the kinase in an inactive conformation.

Visualization of Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of indolin-2-one inhibitors.



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Figure 1: VEGFR-2 signaling cascade showing the ATP-competitive inhibition mechanism of Indolin-2-ones.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The potency of indolin-2-ones is strictly governed by substitution patterns. The table below summarizes the SAR rules derived from seminal work on Sunitinib and Nintedanib.

Position	Chemical Modification	Effect on Pharmacology
Oxindole Core	Unmodified	Essential for H-bonding with the hinge region (Glu917, Cys919).
C3 Position	Methine Bridge (=CH-)	The Z-isomer is thermodynamically favored and biologically active. E-isomers often lack potency due to steric clash with the kinase activation loop.
C3 Substituent	Pyrrole / Indole	Provides hydrophobic bulk. In Sunitinib, the 2,4-dimethyl-1H-pyrrole is critical for high affinity.
C5 Position	Halogens (F, Cl)	Increases lipophilicity and metabolic stability. The 5-Fluoro group in Sunitinib enhances potency over the unsubstituted analog.
Solubilizing Tail	Basic Amine (e.g., Diethylamino)	Essential for aqueous solubility and oral bioavailability. Often forms a salt bridge with Asp residues in the kinase pocket.

Chemical Synthesis Workflow

The Knoevenagel Condensation

The synthesis of 3-substituted indolin-2-ones relies on the Knoevenagel condensation between an oxindole and an aldehyde. While seemingly simple, the stereoselectivity (Z vs E) is the critical quality attribute.

Protocol Insight: The reaction is typically base-catalyzed. Piperidine is the standard catalyst, but secondary amines can lead to side reactions. The use of Diisopropylethylammonium acetate (DIPEAc) has recently been identified as a milder, higher-yielding alternative that minimizes ring-opening byproducts.



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Figure 2: Synthetic pathway for Indolin-2-one derivatives via Knoevenagel condensation.

Detailed Synthetic Procedure (Sunitinib Analog)

- Charge: To a round-bottom flask, add 1.0 eq of 5-fluoroindolin-2-one and 1.1 eq of [5-formyl-2,4-dimethyl-1H-pyrrol-3-yl]-N,N-diethylcarboxamide.
- Solvent: Suspend in Ethanol (10 mL/g of substrate).
- Catalysis: Add 0.1 eq of Piperidine.
- Reflux: Heat to 78°C (reflux) for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product usually precipitates as a yellow/orange solid.
- Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol to remove unreacted aldehyde.
- Validation: Critical Step. Dissolve a sample in DMSO-d₆. Perform 1H-NMR. The vinylic proton typically appears as a singlet around 7.2–7.8 ppm. Use NOE (Nuclear Overhauser Effect)

spectroscopy to confirm the Z-configuration (spatial proximity of the vinyl proton to the oxindole C4 proton).

Preclinical Validation Protocols

Biochemical Assay: VEGFR-2 Kinase Inhibition

This assay quantifies the compound's ability to prevent ATP binding.

- Method: FRET (Fluorescence Resonance Energy Transfer) or ELISA-based Tyrosine Kinase Assay.
- Reagents: Recombinant human VEGFR-2 kinase domain, Poly(Glu,Tyr) substrate, ATP (at concentration), and Test Compounds.
- Protocol:
 - Prepare 3x serial dilutions of the indolin-2-one in DMSO.
 - Incubate kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂) for 15 mins.
 - Initiate reaction with ATP. Incubate 60 mins at RT.
 - Stop reaction (EDTA) and detect phosphorylation using an anti-phosphotyrosine antibody conjugated to a fluorophore.
 - Data Analysis: Plot Signal vs. Log[Concentration] to determine

Cellular Assay: HUVEC Tube Formation

The "Gold Standard" for anti-angiogenic activity. This assay measures the disruption of endothelial cell organization, a process strictly dependent on VEGF signaling.

- Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[5]
- Matrix: Growth Factor Reduced (GFR) Matrigel (or BME).

- Protocol:
 - Coating: Thaw Matrigel at 4°C overnight. Coat 96-well plates (50 µL/well) on ice. Polymerize at 37°C for 30 mins. Note: Avoid meniscus formation by pipetting vertically.
 - Seeding: Resuspend HUVECs in EGM-2 media. Seed 15,000–20,000 cells/well.
 - Treatment: Add test compound (0.1 – 10 µM) immediately after seeding. Include a VEGF (50 ng/mL) stimulated control and a Sunitinib positive control.
 - Incubation: Incubate for 6–18 hours.
 - Staining: Add Calcein AM (2 µg/mL) for 30 mins to label live cells.
 - Quantification: Image using fluorescence microscopy. Use automated software (e.g., ImageJ Angiogenesis Analyzer) to count "Total Tube Length" and "Number of Junctions."

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